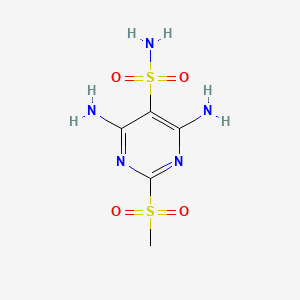
5-Pyrimidinesulfonamide, 4,6-diamino-2-methylsulfonyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4, 6-Diamino-2-methylsulfonyl-5-pyrimidinesulfonamide is a chemical compound with the molecular formula C5H9N5O4S2 and a molecular weight of 267.286 g/mol . This compound is characterized by its pyrimidine ring structure, which is substituted with amino groups at positions 4 and 6, a methylsulfonyl group at position 2, and a sulfonamide group at position 5 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4, 6-Diamino-2-methylsulfonyl-5-pyrimidinesulfonamide typically involves the reaction of appropriate pyrimidine derivatives with sulfonamide and methylsulfonyl reagents under controlled conditions . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield . The process is optimized to minimize waste and maximize efficiency, often incorporating purification steps such as recrystallization or chromatography to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
4, 6-Diamino-2-methylsulfonyl-5-pyrimidinesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted pyrimidines depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4, 6-Diamino-2-methylsulfonyl-5-pyrimidinesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4, 6-Diamino-2-methylsulfonyl-5-pyrimidinesulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt essential biological processes, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4, 6-Diamino-2-methylpyrimidine: Lacks the sulfonamide and methylsulfonyl groups.
2-Methylsulfonyl-5-pyrimidinesulfonamide: Lacks the amino groups at positions 4 and 6.
4, 6-Diamino-5-pyrimidinesulfonamide: Lacks the methylsulfonyl group at position 2.
Uniqueness
4, 6-Diamino-2-methylsulfonyl-5-pyrimidinesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
74039-23-9 |
|---|---|
Molekularformel |
C5H9N5O4S2 |
Molekulargewicht |
267.3 g/mol |
IUPAC-Name |
4,6-diamino-2-methylsulfonylpyrimidine-5-sulfonamide |
InChI |
InChI=1S/C5H9N5O4S2/c1-15(11,12)5-9-3(6)2(4(7)10-5)16(8,13)14/h1H3,(H2,8,13,14)(H4,6,7,9,10) |
InChI-Schlüssel |
FWSOOFXSPYJIQS-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=NC(=C(C(=N1)N)S(=O)(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(4-chlorophenyl)-2-methylbutan-2-yl]acetamide](/img/structure/B14004014.png)

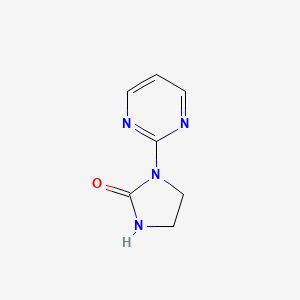
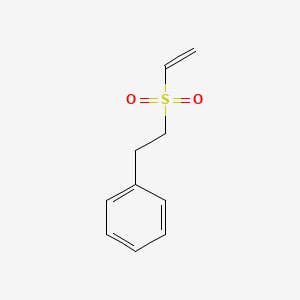

![N-[(4-methyl-1,3-thiazol-2-yl)carbamothioyl]benzamide](/img/structure/B14004030.png)
![9-Amino-6-[methylthio]-9H-purine](/img/structure/B14004036.png)
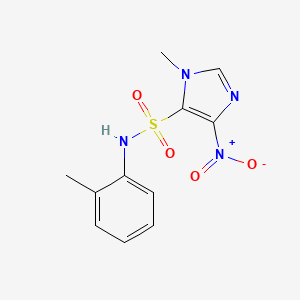
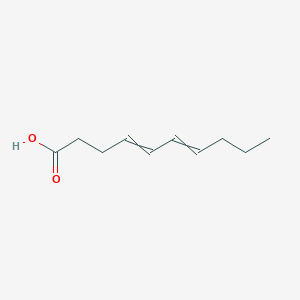
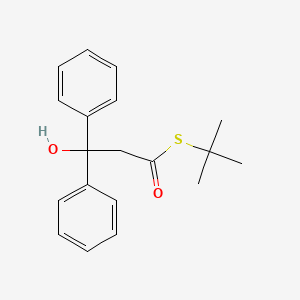
![{4-[(1,3-Thiazol-4-ylcarbonyl)amino]phenyl}boronic acid](/img/structure/B14004047.png)
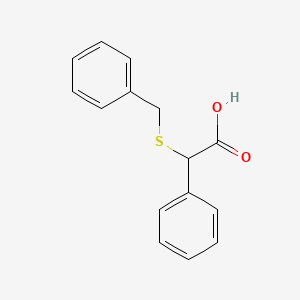
![4-({6-[(4-Sulfamoylbenzyl)amino]-9h-purin-9-yl}methyl)benzenesulfonamide](/img/structure/B14004058.png)
